Tetrabutylammonium Dichloroaurate

Übersicht

Beschreibung

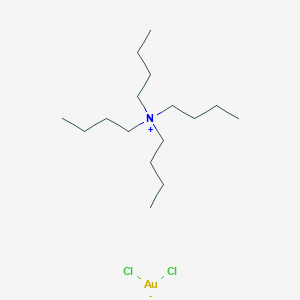

Tetrabutylammonium Dichloroaurate is an organometallic compound with the chemical formula (CH₃CH₂CH₂CH₂)₄N(AuCl₂). It is a white to pale reddish-yellow powder or crystalline substance. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry, due to its unique properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tetrabutylammonium Dichloroaurate can be synthesized by reacting gold chloride (AuCl₃) with tetrabutylammonium chloride in a suitable solvent such as dichloromethane or acetonitrile. The reaction typically proceeds under mild conditions, and the product is isolated by crystallization or precipitation.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process may include steps such as purification, drying, and packaging to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions: Tetrabutylammonium Dichloroaurate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state gold species.

Reduction: It can be reduced to elemental gold or lower oxidation state gold species.

Substitution: Ligand exchange reactions can occur, where the chloride ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.

Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.

Substitution: Ligand exchange reactions may involve reagents like phosphines or thiols.

Major Products Formed:

Oxidation: Formation of gold(III) species such as AuCl₄⁻.

Reduction: Formation of elemental gold or gold(I) species.

Substitution: Formation of new gold complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

Nanoparticle Synthesis

Tetrabutylammonium dichloroaurate is widely utilized in the synthesis of gold nanoparticles. These nanoparticles have unique optical and electronic properties that make them suitable for applications in:

- Biological Imaging : Gold nanoparticles enhance imaging contrast in techniques like computed tomography (CT) and magnetic resonance imaging (MRI).

- Drug Delivery : They can be functionalized to deliver therapeutic agents directly to target cells, improving treatment efficacy while minimizing side effects.

Table 1: Applications of Gold Nanoparticles Synthesized from this compound

| Application | Description |

|---|---|

| Biological Imaging | Enhances contrast in CT and MRI scans |

| Drug Delivery | Targeted delivery of therapeutic agents |

| Photothermal Therapy | Induces localized heating to destroy cancer cells |

Catalysis

In catalysis, this compound plays a critical role as a catalyst in various organic reactions, particularly those involving gold catalysis. It facilitates reactions such as:

- Oxidation and Reduction : The compound can be oxidized to form higher oxidation state gold species or reduced to elemental gold.

- Ligand Exchange Reactions : This allows for the formation of new gold complexes, which can be tailored for specific catalytic activities.

Table 2: Catalytic Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Oxidation | Formation of gold(III) species |

| Reduction | Production of elemental gold or gold(I) species |

| Ligand Exchange | Replacement of chloride ligands with other ligands |

Biological Applications

Research has shown that this compound exhibits potential anti-cancer properties. Studies indicate that it can influence biochemical pathways related to cell proliferation and apoptosis. Additionally, it has been investigated for its use in:

- Therapeutic Agents : Potential applications in treating various cancers through targeted cellular mechanisms.

- Biological Imaging : Its ability to enhance imaging modalities makes it a candidate for diagnostic applications.

Case Study 1: Anticancer Properties

A study published in Journal of Nanobiotechnology explored the effects of gold nanoparticles synthesized from this compound on cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis in breast cancer cells, suggesting its potential as an anti-cancer agent .

Case Study 2: Catalytic Activity

Research conducted by RSC Advances demonstrated the effectiveness of this compound as a catalyst in the oxidation of alcohols to aldehydes under mild conditions. The study highlighted its efficiency compared to traditional catalysts, showcasing its utility in organic synthesis .

Wirkmechanismus

The mechanism of action of Tetrabutylammonium Dichloroaurate involves its interaction with molecular targets through its gold center. The gold atom can coordinate with various ligands, facilitating catalytic processes or biological interactions. In biological systems, the compound may interact with proteins or DNA, leading to therapeutic effects such as anti-cancer activity.

Vergleich Mit ähnlichen Verbindungen

Tetraoctylammonium Tetrachloroaurate: Another gold complex with similar applications but different ligand structure.

Tetraphenylphosphonium Tetrachloroaurate: A gold complex with phosphonium ligands, used in similar catalytic and research applications.

Uniqueness: Tetrabutylammonium Dichloroaurate is unique due to its specific ligand structure, which imparts distinct solubility and reactivity properties. Its tetrabutylammonium cation enhances its solubility in organic solvents, making it suitable for various applications in non-aqueous systems.

Biologische Aktivität

Tetrabutylammonium dichloroaurate (TBA[AuCl₂]) is a compound of significant interest in biochemical research due to its unique properties and potential applications in various fields, including catalysis, medicine, and nanotechnology. This article delves into the biological activity of TBA[AuCl₂], exploring its mechanisms of action, cellular effects, and applications in scientific research.

This compound consists of tetrabutylammonium cations paired with dichloroaurate anions. Its chemical formula is . The compound is a precursor for the synthesis of gold nanoparticles and participates in various biochemical reactions, particularly those involving gold-based catalysis .

2.1 Target Interactions

TBA[AuCl₂] interacts with biomolecules through coordination bonds with the gold center. This interaction can lead to alterations in the conformation and function of proteins and nucleic acids. Notably, it has been shown to bind to thiol groups in proteins, which can result in enzyme inhibition or activation depending on the context .

2.2 Biochemical Pathways

The compound influences several biochemical pathways, including those related to:

- Cell signaling : Modulating key signaling proteins.

- Gene expression : Affecting transcription factor binding and regulatory protein interactions.

- Metabolic processes : Altering cellular metabolism based on dosage and exposure time .

3.1 In Vitro Studies

In vitro studies have demonstrated that TBA[AuCl₂] can affect cell viability and proliferation. For instance, it has been shown to modulate the activity of signaling proteins involved in various pathways, leading to changes in gene expression profiles . The compound exhibits dose-dependent effects; at low concentrations, it can enhance enzyme activity, while higher concentrations may induce cytotoxic effects .

3.2 In Vivo Studies

Animal model studies indicate that TBA[AuCl₂] has both beneficial and toxic effects depending on the dosage. Low doses may promote beneficial cellular responses, while high doses can lead to cellular damage and metabolic disruptions .

4. Toxicity Profile

The toxicity of TBA[AuCl₂] has been assessed through various studies. It has been found that its toxicity varies significantly across different biological systems:

- Bacterial Strains : Exhibited varying levels of antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Cell Lines : In studies using human fibroblast cell lines, TBA[AuCl₂] demonstrated significant cytotoxicity at higher concentrations .

5. Research Applications

TBA[AuCl₂] has diverse applications in scientific research:

6. Case Studies

Several studies have highlighted the biological activity of TBA[AuCl₂]:

- A study examined its role in enhancing enzyme activity at low concentrations while demonstrating toxicity at higher doses.

- Research focusing on its interaction with bacterial membranes revealed significant antibacterial properties against specific strains.

- Investigations into its use as a therapeutic agent showed promise in inhibiting cancer cell proliferation under controlled conditions .

7. Conclusion

This compound is a versatile compound with notable biological activities stemming from its interactions with biomolecules and its influence on biochemical pathways. While it shows potential for various applications in research and medicine, careful consideration of its dosage is crucial due to its dose-dependent effects on cellular viability and function.

Eigenschaften

IUPAC Name |

dichlorogold(1-);tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.Au.2ClH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;;2*1H/q2*+1;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZONJCOZEGOEDY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.Cl[Au-]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36AuCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00454100 | |

| Record name | Tetrabutylammonium Dichloroaurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50480-99-4 | |

| Record name | Tetrabutylammonium Dichloroaurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium Dichloroaurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.